An In-Depth Technical Guide to 3-amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride
An In-Depth Technical Guide to 3-amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7), a compound of interest within the broader class of phenylpropanamide derivatives. While specific public domain data on this particular molecule is limited, this document synthesizes information from structurally related compounds to present a predictive and illustrative analysis of its physicochemical properties, a probable synthetic route, and standard analytical characterization methodologies. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for working with this and similar molecules.
Introduction and Nomenclature
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a chiral molecule belonging to the phenylpropanamide class of compounds. The core structure consists of a propane backbone with a phenyl group and an amino group at the third position, and a dimethylamide group at the first position. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.
While detailed literature for CAS 1864058-04-7 is not widely available, the structural motifs suggest potential applications in medicinal chemistry, drawing parallels to other phenylpropanamide derivatives that have been explored for their biological activities, including as analgesics and glucocorticoid receptor modulators.[1][2][3]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride |
| CAS Number | 1864058-04-7 |
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol |
| Canonical SMILES | CN(C)C(=O)CC(N)C1=CC=CC=C1.Cl |
Physicochemical Properties (Predicted)
The physicochemical properties of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride are predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comparative Data Source |
| Appearance | White to off-white solid. | Typical appearance of similar organic salts.[4] |
| Melting Point | Not available. Expected to be a crystalline solid with a distinct melting point. | - |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally imparts aqueous solubility. |
| pKa | The primary amine is expected to have a pKa in the range of 9-10. | Based on similar primary amino groups. |
| LogP | A low to moderate LogP is anticipated. | The presence of polar functional groups (amine, amide) and the phenyl group contribute to this balance. |
Synthesis and Purification
A plausible synthetic route for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can be conceptualized through a multi-step process, likely involving an asymmetric Michael addition to ensure stereochemical control, which is often crucial for biological activity.
Proposed Synthetic Pathway
The synthesis could commence from a suitable cinnamic acid derivative, followed by amidation and a subsequent stereoselective amination step.
Caption: Proposed synthetic workflow for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
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Amidation of Cinnamic Acid: Cinnamic acid is activated, for instance, with thionyl chloride to form the acid chloride. This intermediate is then reacted with dimethylamine in an inert solvent like dichloromethane (DCM) in the presence of a base such as triethylamine to yield N,N-dimethylcinnamamide.
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Asymmetric Michael Addition: The N,N-dimethylcinnamamide is subjected to an asymmetric Michael addition with a chiral amine source. For example, (S)-1-phenylethylamine can be used, which adds to the beta-position of the alpha,beta-unsaturated amide. This reaction is typically carried out in a polar aprotic solvent.
-
Deprotection and Salt Formation: The chiral auxiliary is removed under appropriate conditions, such as hydrogenolysis, to yield the free primary amine. The resulting free base is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.
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Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain a crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound. A reverse-phase method would likely be suitable.[5]
Table 3: Exemplar HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be appropriate for this molecule. The expected parent ion would be [M+H]⁺ at m/z 193.27, corresponding to the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural elucidation.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons, and the two methyl groups of the dimethylamide, which may be non-equivalent due to restricted rotation around the C-N amide bond.
-
¹³C NMR: The carbon NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the chiral center, the methylene carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the key functional groups. Expected characteristic peaks would include N-H stretching for the primary amine, C=O stretching for the amide, and C-H stretching for the aromatic and aliphatic portions of the molecule.
Potential Applications and Biological Significance
The phenylpropanamide scaffold is present in a variety of biologically active molecules. Derivatives have shown activity as analgesics, with some acting on opioid receptors.[2] Additionally, certain dimethyl-diphenyl-propanamide derivatives have been investigated as nonsteroidal dissociated glucocorticoid receptor agonists, indicating potential anti-inflammatory applications.[3]
The specific substitution pattern of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride suggests it could be a valuable building block or lead compound in drug discovery programs targeting neurological or inflammatory conditions. Further pharmacological screening would be necessary to elucidate its specific biological activity.
Caption: Potential research avenues for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.
Safety and Handling
As with any research chemical, 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted. In general, it is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
While 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7) is not extensively documented in publicly available literature, this technical guide provides a robust, predictive framework for its properties, synthesis, and analysis based on established chemical principles and data from structurally related compounds. The phenylpropanamide scaffold is of significant interest in medicinal chemistry, and this particular derivative represents a promising candidate for further investigation. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to initiate and advance their work with this compound.
References
- Vertex AI Search. (n.d.). 3-amino-N-methyl-3-phenylpropanamide hydrochloride — Chemical Substance Information.
- SIELC Technologies. (2018, February 16). N-Phenylpropanamide.
- Benchchem. (n.d.). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
- PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride.
- Sun, J., et al. (2015). Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry. Journal of Agricultural and Food Chemistry, 63(13), 3426-36.
- ResearchGate. (n.d.). Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant ( Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry.
- Van Bever, W. F. M., et al. (n.d.). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. ACS Publications.
- PubMed. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-51.
- PubMed. (2010). Dimethyl-diphenyl-propanamide derivatives as nonsteroidal dissociated glucocorticoid receptor agonists.
- Chem-Supply. (n.d.). Acetyl-L-alanine 4-nitroanilide Safety Data Sheet.
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